molecular formula C10H11FN2O B2746487 5-amino-N-cyclopropyl-2-fluorobenzamide CAS No. 1156065-29-0

5-amino-N-cyclopropyl-2-fluorobenzamide

Cat. No.: B2746487
CAS No.: 1156065-29-0
M. Wt: 194.209
InChI Key: MPPKHBUETMQGJN-UHFFFAOYSA-N
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Description

5-amino-N-cyclopropyl-2-fluorobenzamide is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzamide core substituted with an amino group, a cyclopropyl group, and a fluorine atom, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclopropyl-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Cyclopropylation: Introduction of the cyclopropyl group through a cyclopropanation reaction.

    Fluorination: Introduction of the fluorine atom using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-cyclopropyl-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution of the fluorine atom may result in various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Studying its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Exploring its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: Its use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-amino-N-cyclopropyl-2-fluorobenzamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit certain kinases or proteases, thereby affecting signal transduction pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-fluorobenzamide: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.

    N-cyclopropyl-2-fluorobenzamide: Lacks the amino group, which may influence its reactivity and interactions with biological targets.

    5-amino-N-cyclopropylbenzamide: Lacks the fluorine atom, which may alter its chemical stability and biological activity.

Uniqueness

5-amino-N-cyclopropyl-2-fluorobenzamide is unique due to the presence of all three substituents (amino, cyclopropyl, and fluorine) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-amino-N-cyclopropyl-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-4-1-6(12)5-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPKHBUETMQGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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